An In-depth Technical Guide on the Chemical Properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde
An In-depth Technical Guide on the Chemical Properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde (CAS No. 476490-05-8). This compound is a notable intermediate in the synthesis of novel arginase inhibitors, which are under investigation for a variety of therapeutic applications. This document compiles available data on its chemical identity and reactivity, outlines a probable synthetic route, and discusses its relevance in the context of arginase inhibition. Due to the compound's primary role as a synthetic intermediate, publicly available, experimentally determined quantitative and spectroscopic data are limited. This guide addresses this gap by providing predicted data and outlining general experimental protocols.
Chemical Identity and Physical Properties
3',4'-Dichlorobiphenyl-3-carbaldehyde is a biphenyl derivative characterized by two chlorine substituents on one phenyl ring and a carbaldehyde group on the other.[1]
| Property | Value | Source |
| CAS Number | 476490-05-8 | [1][2] |
| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |
| Molecular Weight | 251.11 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O | N/A |
| InChI Key | IEQLUDRWODFAGL-UHFFFAOYSA-N | [1] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | N/A |
| Melting Point | Data not available. | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Data not available; likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
| pKa | Data not available. | N/A |
Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. An aldehyde proton signal (singlet) between 9.5-10.5 ppm. The exact splitting patterns would depend on the coupling between adjacent protons on the phenyl rings. |
| ¹³C NMR | Aromatic carbon signals in the range of 120-150 ppm. A carbonyl carbon signal for the aldehyde group between 190-200 ppm. |
| Infrared (IR) Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 250, with isotopic peaks at m/z 252 and 254 due to the two chlorine atoms. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and chlorine atoms. |
Synthesis and Experimental Protocols
The primary synthetic route to 3',4'-Dichlorobiphenyl-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
Two principal pathways can be envisioned for the synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde:
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Pathway A: Coupling of 3-formylphenylboronic acid with a 1,2-dichloro-4-halobenzene (e.g., 4-bromo-1,2-dichlorobenzene or 4-iodo-1,2-dichlorobenzene).
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Pathway B: Coupling of (3,4-dichlorophenyl)boronic acid with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde).
The following is a generalized experimental protocol based on standard Suzuki-Miyaura coupling procedures.
General Experimental Protocol (Illustrative)
Materials:
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Aryl halide (e.g., 4-bromo-1,2-dichlorobenzene) (1.0 eq)
-
Arylboronic acid (e.g., 3-formylphenylboronic acid) (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
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Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS, usually 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3',4'-Dichlorobiphenyl-3-carbaldehyde.
Diagram of Synthetic Workflow:
Chemical Reactivity
The chemical reactivity of 3',4'-Dichlorobiphenyl-3-carbaldehyde is primarily dictated by the aldehyde functional group.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3',4'-dichlorobiphenyl-3-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[1]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3',4'-dichlorobiphenyl-3-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
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Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
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Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene.
Role in Arginase Inhibition
3',4'-Dichlorobiphenyl-3-carbaldehyde serves as a crucial building block for the synthesis of more complex molecules that act as arginase inhibitors.[1] Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4] This reaction is a key step in the urea cycle.
In various pathological conditions, the upregulation of arginase can lead to a depletion of L-arginine. This is significant because L-arginine is also the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[3][4][5] Nitric oxide is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3]
By inhibiting arginase, the bioavailability of L-arginine for NOS is increased, leading to enhanced NO production. This mechanism is being explored for the treatment of various conditions, including:
-
Cardiovascular Diseases: Endothelial dysfunction, often characterized by reduced NO bioavailability, is a hallmark of conditions like hypertension and atherosclerosis.[4][5] Arginase inhibitors may help restore endothelial function.
-
Pulmonary Hypertension: Increased arginase activity is implicated in the pathogenesis of pulmonary hypertension.
-
Erectile Dysfunction: NO-mediated smooth muscle relaxation is essential for penile erection.
-
Neurodegenerative Diseases: Dysregulated NO signaling is associated with various neurological conditions.
Signaling Pathway of Arginase Inhibition
The following diagram illustrates the simplified signaling pathway affected by arginase and its inhibition.
Safety and Handling
Specific toxicity data for 3',4'-Dichlorobiphenyl-3-carbaldehyde is not available. As with all chlorinated aromatic compounds, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
3',4'-Dichlorobiphenyl-3-carbaldehyde is a valuable chemical intermediate, particularly in the development of arginase inhibitors. While detailed experimental data on its physical and spectroscopic properties are scarce, its synthesis via Suzuki-Miyaura coupling is well-established in principle. The significance of this compound lies in its role as a precursor to potential therapeutics for a range of diseases associated with endothelial dysfunction and impaired nitric oxide signaling. Further research into the properties and applications of this and related compounds is warranted.
References
- 1. 3',4'-Dichlorobiphenyl-3-carbaldehyde|CAS 476490-05-8 [benchchem.com]
- 2. 3',4'-Dichlorobiphenyl-3-carbaldehyde, CasNo.476490-05-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Arginase: The Emerging Therapeutic Target for Vascular Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
